Lack of sEH and 5-LOX Inhibition as a Selectivity Benchmark for 6-(4-Methoxyphenyl)-6-oxohexanoic acid
The target compound demonstrates negligible inhibition of human recombinant soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX), with IC50 values >10,000 nM in both assays [1]. In contrast, structurally related 6-aryl-4-oxohexanoic acid derivatives from the same series (e.g., compound IIe) exhibit significant modulation of arachidonic acid metabolism in human whole blood assays, with in vivo anti-inflammatory activity exceeding that of fenbufen at 50 mg/kg [2]. The >10,000 nM IC50 value for the target compound establishes it as a negative control or selectivity benchmark when compared to active analogs that potently engage these pathways.
| Evidence Dimension | Inhibition of human recombinant sEH and 5-LOX (IC50) |
|---|---|
| Target Compound Data | >10,000 nM (both sEH and 5-LOX) |
| Comparator Or Baseline | Active 6-aryl-4-oxohexanoic acid analogs (e.g., compound IIe) showing >fenbufen activity at 50 mg/kg in vivo |
| Quantified Difference | Target compound: >10,000 nM (inactive); Active analogs: nanomolar-range functional activity in cellular assays |
| Conditions | Human recombinant sEH assay (PHOME substrate, 1 min preincubation); Human recombinant 5-LOX assay (E. coli BL21(DE3) expression, reduction in LTB4 and 5-HETE formation) |
Why This Matters
Enables definitive identification of pathway-specific activity and supports use as an inactive comparator in structure–activity relationship (SAR) studies.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807): IC50 >10,000 nM against human recombinant sEH and 5-LOX. ChEMBL-curated data. View Source
- [2] Abouzid K, Frohberg P, Lehmann J, Decker M. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities. Med Chem. 2007;3(5):433-438. View Source
